(E)-C-HDMAPP (ammonium)

Hydrolytic stability Chemical/enzymatic hydrolysis Pyrophosphonate

(E)-C-HDMAPP (ammonium), CAS 933030-60-5, is a synthetic pyrophosphonate analogue of the microbial isoprenoid metabolite (E)-HDMAPP (also known as HMBPP). It belongs to the class of alkyl‑phosphate phosphoantigens (PAg) that selectively stimulate human Vγ9Vδ2 T lymphocytes through binding to the intracellular B30.2 domain of butyrophilin 3A1 (BTN3A1).

Molecular Formula C6H23N3O7P2
Molecular Weight 311.21 g/mol
Cat. No. B12406784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-C-HDMAPP (ammonium)
Molecular FormulaC6H23N3O7P2
Molecular Weight311.21 g/mol
Structural Identifiers
SMILESCC(=CCCP(=O)(O)OP(=O)(O)O)CO.N.N.N
InChIInChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;;
InChIKeyVLHWKNAWRGFXCI-LESCHLGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-C-HDMAPP (ammonium): A Pyrophosphonate Phosphoantigen for Vγ9Vδ2 T‑Cell Activation


(E)-C-HDMAPP (ammonium), CAS 933030-60-5, is a synthetic pyrophosphonate analogue of the microbial isoprenoid metabolite (E)-HDMAPP (also known as HMBPP) [1]. It belongs to the class of alkyl‑phosphate phosphoantigens (PAg) that selectively stimulate human Vγ9Vδ2 T lymphocytes through binding to the intracellular B30.2 domain of butyrophilin 3A1 (BTN3A1) [2]. The pyrophosphonate moiety confers markedly enhanced stability toward chemical and enzymatic hydrolysis compared with its pyrophosphate parent, while preserving a similar pharmacodynamic profile in vitro and in vivo [1].

Why (E)-C-HDMAPP Cannot Be Replaced by Generic Phosphoantigens in Vγ9Vδ2 T‑Cell Research


Phosphoantigens that activate Vγ9Vδ2 T cells are not interchangeable because their potency, stereochemical requirements, and hydrolytic stability vary dramatically across structural sub‑classes [1]. The natural pyrophosphate HDMAPP (HMBPP) exhibits an EC50 of 0.39 nM for TNF‑α release but is inherently labile in aqueous media and vascular circulation . Synthetic alternatives such as bromohydrin pyrophosphate (BrHPP) show clinical promise yet lack the same level of metabolic stability [2]. Furthermore, bioactivity is strictly dependent on the E‑configuration; Z‑isomers of HDMAPP and its analogues display only marginal activity [1]. Therefore, substituting (E)-C-HDMAPP with another in‑class compound—without accounting for stereochemistry and the pyrophosphonate‑vs‑pyrophosphate stability differential—will compromise experimental reproducibility and in vivo persistence [1].

Quantitative Differentiation Evidence of (E)-C-HDMAPP Against Closest Phosphoantigen Analogs


Pyrophosphonate Hydrolytic Stability vs. Parent Pyrophosphate HDMAPP

(E)-C-HDMAPP incorporates a P–C–P pyrophosphonate linkage in place of the P–O–P pyrophosphate bond found in HDMAPP. This substitution makes the pyrophosphonate moiety 'much less susceptible to chemical or enzymatic hydrolysis than its pyrophosphate counterpart' and 'by far more stable than its parent pyrophosphate ester (HDMAPP)' [1]. Improved solution and vascular‑circulation stability were explicitly documented across both in vitro stability assays and in vivo ADMET profiling in non‑human primates [1].

Hydrolytic stability Chemical/enzymatic hydrolysis Pyrophosphonate

TNF‑α Release Potency (EC50 0.91 nM) Retains Near‑Maximal Activity vs. HDMAPP (EC50 0.39 nM)

(E)-C-HDMAPP (ammonium) induces T‑cell stimulatory responses with an EC50 of 0.91 nM for TNF‑α release in primary polyclonal human Vγ9Vδ2 T cells [1]. For reference, the parent pyrophosphate HDMAPP (triammonium salt) activates the same cell population with an EC50 of 0.39 nM under comparable readout conditions . The ≈2.3‑fold higher EC50 of (E)-C-HDMAPP represents a negligible potency trade‑off given the dramatic gain in stability.

TNF‑α EC50 Vγ9Vδ2 T‑cell activation

E‑Stereoisomer Is Essential for Activity; Z‑Isomer Shows Marginal Bioactivity

In the seminal comparative study by Boëdec et al. (2008), both pyrophosphate and pyrophosphonate series were evaluated as geometric isomers: 'E-stereoisomers are the most active derivatives and … Z-stereoisomers show very marginal bioactivity levels' [1]. This stereochemical constraint applies equally to the pyrophosphonate class, meaning that the (E)-configuration of C-HDMAPP is a non‑negotiable determinant of its biological activity.

E‑stereoisomer Z‑stereoisomer Structure–activity relationship

In Vivo Pharmacodynamic Validation: Dose‑Dependent γδ‑T‑Cell Expansion in Non‑Human Primates

(E)-C-HDMAPP (administered as compound 5E) was evaluated in a cynomolgus monkey model over 15 days of daily intravenous dosing (0.02–10 mg/kg) with concomitant low‑dose IL‑2 [1]. The compound 'dramatically increased γδ‑cells in vivo at 0.02 mg/kg … [and] reached maximal effect at 5 mg/kg and 10 mg/kg' [1]. This in vivo pharmacodynamic response was achieved with a compound whose ADMET properties were rated improved over the parent pyrophosphate HDMAPP [1].

In vivo γδ‑T‑cell expansion Non‑human primate

Bioisosteric Binding to BTN3A1 Confirmed by Co‑Crystal Structure (PDB 4N7U)

X‑ray crystallography has resolved the structure of the intracellular B30.2 domain of BTN3A1 in complex with C‑HDMAPP (PDB ID: 4N7U) at 1.46 Å resolution [1]. The co‑crystal structure confirms that the pyrophosphonate moiety of (E)-C-HDMAPP engages the same phosphoantigen‑binding pocket as the natural HMBPP/HDMAPP ligand [1]. This structural evidence provides a definitive molecular basis for the retained agonist activity of the pyrophosphonate analogue.

BTN3A1 B30.2 domain Co‑crystal structure

Ammonium Salt Form Provides Defined Stoichiometry and ≥95% Purity from Commercial Suppliers

Commercially available (E)-C-HDMAPP is supplied as a triammonium salt (C₆H₁₄O₇P₂·3NH₄, MW 311.2) with a documented purity of ≥95% from the primary supplier (Cayman Chemical, Item No. 13151) . The ammonium salt form ensures a well‑defined counter‑ion stoichiometry, which is critical for accurate molarity calculations in quantitative pharmacology. This contrasts with some in‑class natural phosphoantigens (e.g., HMBPP) that are often supplied as mixed‑counter‑ion or ill‑defined salt forms, potentially complicating dose–response reproducibility.

Ammonium salt Purity Quality control

Optimal Application Scenarios for (E)-C-HDMAPP Based on Quantitative Evidence


Vγ9Vδ2 T‑Cell Immuno‑Oncology Assays Requiring Sustained Phosphoantigen Exposure

In preclinical immuno‑oncology workflows where Vγ9Vδ2 T cells are co‑cultured with tumor cells for extended periods (>24 h), the enhanced hydrolytic stability of (E)-C-HDMAPP prevents the progressive loss of agonist activity that occurs with pyrophosphate‑class phosphoantigens such as HDMAPP [1]. The preservation of nanomolar potency (EC50 = 0.91 nM) over time reduces the need for re‑dosing and improves data reproducibility across long‑term functional assays .

In Vivo Pharmacodynamic Studies in Non‑Human Primate Models of Immunotherapy

The combination of in vivo efficacy (significant γδ‑T‑cell expansion in cynomolgus monkeys at doses as low as 0.02 mg/kg i.v.) and documented ADMET improvement over the parent pyrophosphate makes (E)-C-HDMAPP the logical choice for translational immunopharmacology studies where systemic phosphoantigen persistence is critical [1]. The maximal pharmacodynamic plateau at 5–10 mg/kg provides a clearly defined dose range for experimental design [1].

Structural Biology and Biophysical Studies of BTN3A1–Phosphoantigen Interactions

The availability of a high‑resolution co‑crystal structure (PDB 4N7U, 1.46 Å) of C‑HDMAPP bound to the BTN3A1 B30.2 domain provides a structurally validated reference point for biophysical studies [2]. Researchers investigating structure–activity relationships of BTN3A1 ligands or designing novel phosphoantigen prodrugs can use (E)-C-HDMAPP as a structurally characterized, stable reference agonist that occupies the canonical binding pocket.

Quality‑Controlled Reference Standard for Phosphoantigen Potency Calibration

With a consistently reported ≥95% purity, defined triammonium salt stoichiometry, and a validated EC50 of 0.91 nM for TNF‑α release , (E)-C-HDMAPP ammonium serves as a reliable calibration standard for normalizing Vγ9Vδ2 T‑cell activation assays across different laboratories and experimental batches. The defined stereochemistry (E‑isomer) eliminates the confounding variable of inactive Z‑isomer contamination [1].

Quote Request

Request a Quote for (E)-C-HDMAPP (ammonium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.